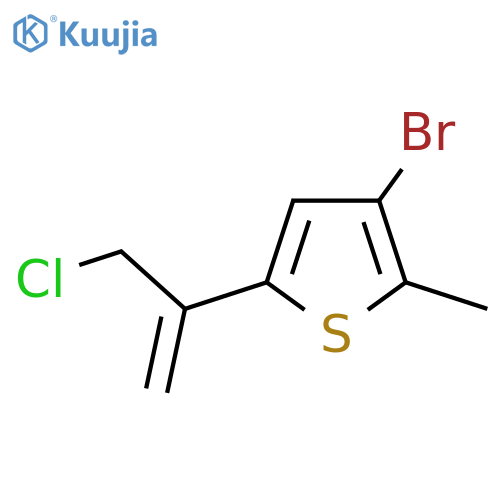

Cas no 2229241-29-4 (3-bromo-5-(3-chloroprop-1-en-2-yl)-2-methylthiophene)

2229241-29-4 structure

商品名:3-bromo-5-(3-chloroprop-1-en-2-yl)-2-methylthiophene

3-bromo-5-(3-chloroprop-1-en-2-yl)-2-methylthiophene 化学的及び物理的性質

名前と識別子

-

- 3-bromo-5-(3-chloroprop-1-en-2-yl)-2-methylthiophene

- 2229241-29-4

- EN300-1919311

-

- インチ: 1S/C8H8BrClS/c1-5(4-10)8-3-7(9)6(2)11-8/h3H,1,4H2,2H3

- InChIKey: FHXQDKIFFFJYQG-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C(=C)CCl)SC=1C

計算された属性

- せいみつぶんしりょう: 249.92186g/mol

- どういたいしつりょう: 249.92186g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 160

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 28.2Ų

- 疎水性パラメータ計算基準値(XlogP): 4.2

3-bromo-5-(3-chloroprop-1-en-2-yl)-2-methylthiophene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1919311-0.25g |

3-bromo-5-(3-chloroprop-1-en-2-yl)-2-methylthiophene |

2229241-29-4 | 0.25g |

$1183.0 | 2023-09-17 | ||

| Enamine | EN300-1919311-5.0g |

3-bromo-5-(3-chloroprop-1-en-2-yl)-2-methylthiophene |

2229241-29-4 | 5g |

$3728.0 | 2023-05-31 | ||

| Enamine | EN300-1919311-0.5g |

3-bromo-5-(3-chloroprop-1-en-2-yl)-2-methylthiophene |

2229241-29-4 | 0.5g |

$1234.0 | 2023-09-17 | ||

| Enamine | EN300-1919311-0.1g |

3-bromo-5-(3-chloroprop-1-en-2-yl)-2-methylthiophene |

2229241-29-4 | 0.1g |

$1131.0 | 2023-09-17 | ||

| Enamine | EN300-1919311-1.0g |

3-bromo-5-(3-chloroprop-1-en-2-yl)-2-methylthiophene |

2229241-29-4 | 1g |

$1286.0 | 2023-05-31 | ||

| Enamine | EN300-1919311-2.5g |

3-bromo-5-(3-chloroprop-1-en-2-yl)-2-methylthiophene |

2229241-29-4 | 2.5g |

$2520.0 | 2023-09-17 | ||

| Enamine | EN300-1919311-0.05g |

3-bromo-5-(3-chloroprop-1-en-2-yl)-2-methylthiophene |

2229241-29-4 | 0.05g |

$1080.0 | 2023-09-17 | ||

| Enamine | EN300-1919311-5g |

3-bromo-5-(3-chloroprop-1-en-2-yl)-2-methylthiophene |

2229241-29-4 | 5g |

$3728.0 | 2023-09-17 | ||

| Enamine | EN300-1919311-1g |

3-bromo-5-(3-chloroprop-1-en-2-yl)-2-methylthiophene |

2229241-29-4 | 1g |

$1286.0 | 2023-09-17 | ||

| Enamine | EN300-1919311-10g |

3-bromo-5-(3-chloroprop-1-en-2-yl)-2-methylthiophene |

2229241-29-4 | 10g |

$5528.0 | 2023-09-17 |

3-bromo-5-(3-chloroprop-1-en-2-yl)-2-methylthiophene 関連文献

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

2229241-29-4 (3-bromo-5-(3-chloroprop-1-en-2-yl)-2-methylthiophene) 関連製品

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量